molecular formula C13H13F3O B15312141 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one

Cat. No.: B15312141
M. Wt: 242.24 g/mol
InChI Key: XEDICSKAYPMXHK-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one is an organic compound with the molecular formula C13H13F3O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one is unique due to the presence of both a trifluoromethyl group and a tetrahydronaphthalenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H13F3O

Molecular Weight

242.24 g/mol

IUPAC Name

1,1,1-trifluoro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one

InChI

InChI=1S/C13H13F3O/c14-13(15,16)12(17)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2

InChI Key

XEDICSKAYPMXHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CC(=O)C(F)(F)F

Origin of Product

United States

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